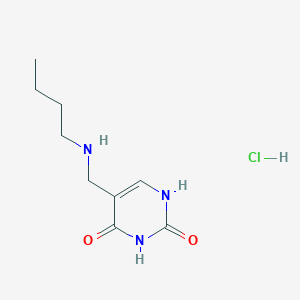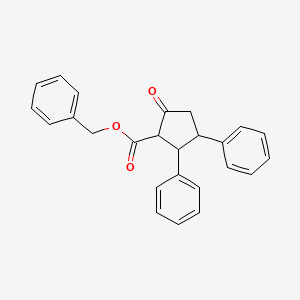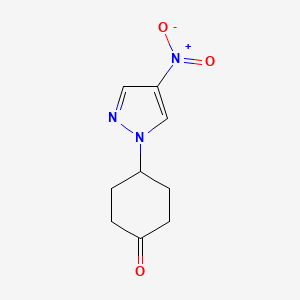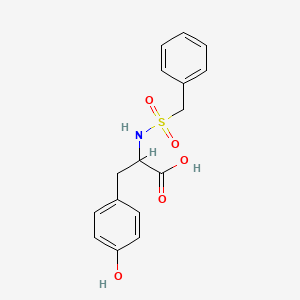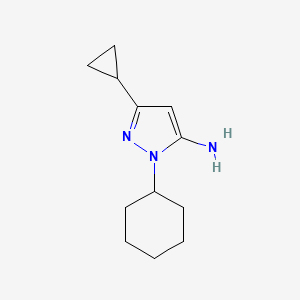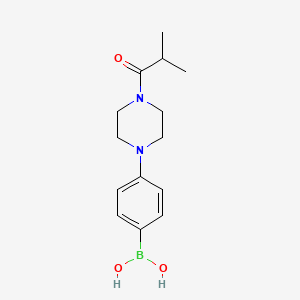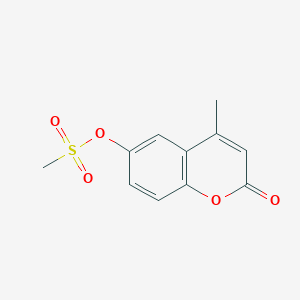![molecular formula C10H10Cl3N3O4S B13987425 N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline CAS No. 90887-95-9](/img/structure/B13987425.png)
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is a chemical compound with the molecular formula C10H10Cl3N3O4S and a molecular weight of 374.632 g/mol . This compound is known for its unique structure, which includes nitro groups, a trichloromethyl group, and a sulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The trichloromethylsulfanyl group is then introduced through a substitution reaction, using reagents such as trichloromethylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamines.
Substitution: Formation of new compounds with different functional groups replacing the trichloromethylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies related to its biological activity and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the trichloromethylsulfanyl group play a crucial role in its biological activity, potentially disrupting cellular processes and leading to cytotoxic effects. The compound may also interfere with microtubule formation, similar to other dinitroaniline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
- N-(2,4-Dinitrophenyl)-orto-aminobenzoic acid
- 1-Methylsulfonyl-3-nitrobenzol
Uniqueness
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90887-95-9 |
|---|---|
Molekularformel |
C10H10Cl3N3O4S |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
N,N,3-trimethyl-2,6-dinitro-4-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C10H10Cl3N3O4S/c1-5-7(21-10(11,12)13)4-6(15(17)18)9(14(2)3)8(5)16(19)20/h4H,1-3H3 |
InChI-Schlüssel |
TYRNLJGUAQYKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-])SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



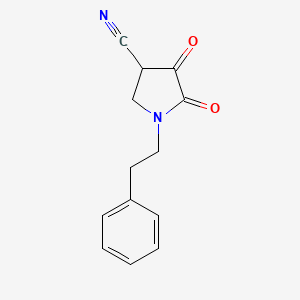


![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
